![molecular formula C13H17N3O2S B2356251 2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide CAS No. 942003-64-7](/img/structure/B2356251.png)

2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

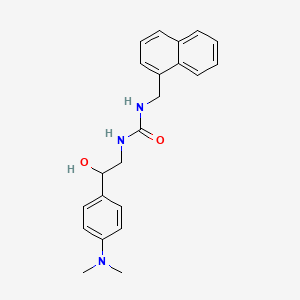

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .

Molecular Structure Analysis

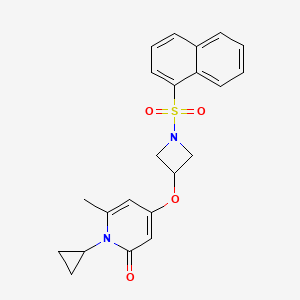

The molecular structure of thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, is characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Physical And Chemical Properties Analysis

The thiazolopyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, were isolated as hydrochlorides with high melting points .

Aplicaciones Científicas De Investigación

Anticancer Research

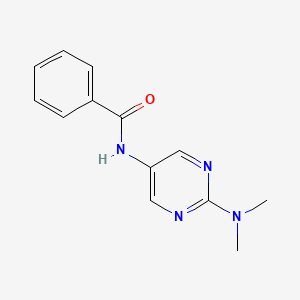

Thiazolo[3,2-a]pyrimidine derivatives have been identified as potential scaffolds for the design of new anticancer drugs . The structural similarity to purine allows these compounds to effectively bind to biological targets, which is crucial in the development of chemotherapeutic agents.

Antibacterial Agents

Due to their high antitumor, antibacterial, and anti-inflammatory activities, these compounds are being explored as novel antibacterial agents . Their ability to be modified with new binding sites makes them versatile for optimizing interactions with various bacterial targets.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs . Their mechanism of action could provide insights into novel therapeutic pathways for treating inflammation-related diseases.

Synthesis of Functionalized Molecules

The active methylene group present in these derivatives is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization . This property is essential for the synthesis of a wide range of functionalized molecules for further application in medicinal chemistry.

Design of Binding Agents

The thiazolo[3,2-a]pyrimidine moiety can be readily modified, which is necessary to optimize ligand-biological target interactions . This feature is particularly useful in the design of binding agents that can interact with specific proteins or enzymes within biological systems.

Structural Studies and Crystallography

The crystal structures of 2-(arylmethylidene) thiazolo[3,2-a]pyrimidines have been studied, providing valuable information for the field of crystallography . Understanding these structures helps in the design of molecules with desired physical and chemical properties.

Safety and Hazards

The specific safety and hazards information for “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” is not available in the resources. It is intended for research use only and not for human or veterinary use.

Direcciones Futuras

Thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, have a huge synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Propiedades

IUPAC Name |

2-ethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-9(5-2)11(17)15-10-8(3)14-13-16(12(10)18)6-7-19-13/h6-7,9H,4-5H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUCBTQEBVZIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)